5-Bromo-2-chlorobenzamide

Description

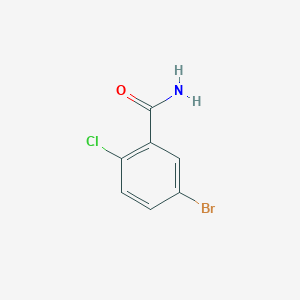

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZELTISECDSPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649437 | |

| Record name | 5-Bromo-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188774-55-2 | |

| Record name | 5-Bromo-2-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188774-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 5-bromo-2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chlorobenzamide: Properties, Synthesis, and Applications in Drug Discovery

Introduction

5-Bromo-2-chlorobenzamide is a halogenated aromatic compound that has emerged as a pivotal building block in modern medicinal chemistry. Its strategic placement of bromine and chlorine atoms on the benzamide scaffold imparts unique reactivity, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this versatile molecule.

Chemical Structure and Identification

This compound is a disubstituted benzamide with a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzene ring.

IUPAC Name: this compound[1] CAS Number: 188774-55-2[1] Molecular Formula: C₇H₅BrClNO[1] Molecular Weight: 234.48 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted, as experimentally determined data is not uniformly available in the literature.

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 283.4 ± 30.0 °C (Predicted) | [2] |

| Melting Point | Not experimentally determined | |

| Density | 1.720 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.74 ± 0.50 (Predicted) | [2] |

| Solubility | Sparingly soluble in water, more soluble in organic solvents such as ethanol, methanol, and dichloromethane. (Inferred from the precursor) | [3] |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound proceeds via a two-step sequence starting from its corresponding carboxylic acid, 5-Bromo-2-chlorobenzoic acid.

Synthesis of the Precursor: 5-Bromo-2-chlorobenzoic Acid

5-Bromo-2-chlorobenzoic acid is a crucial starting material and can be synthesized through various methods. One common laboratory-scale preparation involves the bromination of 2-chlorobenzoic acid.

Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoic Acid [4]

-

Materials: 2-chlorobenzoic acid, concentrated sulfuric acid, N-bromosuccinimide (NBS), sodium sulfide.

-

Procedure:

-

To a 250 mL four-necked flask, add 2-chlorobenzoic acid (4.7 g, 0.03 mol), concentrated sulfuric acid (40 mL), and sodium sulfide (0.936 g, 0.012 mol).

-

Stir the mixture at 30 °C for 20 minutes until the solution becomes clear.

-

Add N-bromosuccinimide (5.334 g, 0.03 mol) to the reaction mixture.

-

Continue the reaction at 30 °C for 10 minutes.

-

Slowly pour the reaction mixture into an 80 mL ice water bath to induce crystallization of the crude product.

-

Collect the crude product by filtration.

-

For purification, transfer the filter cake to a 250 mL four-necked flask and add methanol (24 mL) and water (36 mL).

-

Heat the mixture to 60 °C to dissolve the solid, then allow it to cool naturally with stirring to promote crystallization.

-

Filter the purified product, wash with a 40% aqueous methanol solution (20 mL), and dry at 55 °C for 6 hours to obtain a white solid (yield: 85.0%).

-

-

Causality of Experimental Choices: The use of concentrated sulfuric acid serves as both a solvent and a catalyst. N-bromosuccinimide is a convenient and selective brominating agent for activated aromatic rings. The addition of sodium sulfide helps to control the reaction. Recrystallization from a methanol/water mixture is an effective method for purifying the final product.

Synthesis of this compound from 5-Bromo-2-chlorobenzoic Acid

The conversion of the carboxylic acid to the primary amide is typically achieved by first activating the carboxylic acid as an acid chloride, followed by reaction with an ammonia source.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of 5-Bromo-2-chlorobenzoyl chloride [5]

-

Materials: 5-Bromo-2-chlorobenzoic acid, dichloromethane, pyridine, thionyl chloride.

-

Procedure:

-

Dissolve 5-Bromo-2-chlorobenzoic acid (100 g, 0.43 mol) in dichloromethane (500 mL) in a suitable reaction vessel.

-

Add pyridine (1 g) as a catalyst.

-

Slowly add thionyl chloride (60.5 g, 0.51 mol) dropwise at room temperature.

-

Heat the reaction mixture to 40 °C and reflux for 3.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the dichloromethane and excess thionyl chloride by distillation under reduced pressure to yield the crude 5-Bromo-2-chlorobenzoyl chloride, which can be used in the next step without further purification.

-

-

Causality of Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. Dichloromethane is a suitable inert solvent. Pyridine is often used as a catalyst to accelerate the reaction. The reflux condition ensures the reaction goes to completion.

Step 2: Amidation of 5-Bromo-2-chlorobenzoyl chloride

-

Materials: 5-Bromo-2-chlorobenzoyl chloride, a suitable solvent (e.g., dichloromethane or THF), aqueous ammonia.

-

Procedure:

-

Dissolve the crude 5-Bromo-2-chlorobenzoyl chloride from the previous step in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to afford this compound.

-

-

Causality of Experimental Choices: The use of an excess of ammonia drives the reaction to completion and neutralizes the HCl byproduct. The reaction is performed at a low temperature initially to control the exothermic reaction between the acid chloride and ammonia.

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, bromo, and amide groups. The amide protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.

-

Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1660 cm⁻¹), and C-Cl and C-Br stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Further fragmentation patterns would involve the loss of the amide group and the halogen atoms.

Reactivity

The reactivity of this compound is primarily dictated by the presence of the two halogen atoms on the aromatic ring and the amide functional group.

Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds makes this compound an excellent substrate for selective cross-coupling reactions. In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the 5-position while leaving the 2-chloro substituent intact for subsequent transformations.

-

Suzuki-Miyaura Coupling: This reaction can be used to form a new carbon-carbon bond at the 5-position by coupling with a boronic acid in the presence of a palladium catalyst and a base.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond at the 5-position by coupling with an amine.

Caption: Key cross-coupling reactions of this compound.

Reactions of the Amide Group

The amide group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, although this typically requires harsh conditions. Reduction of the amide to an amine is also possible using strong reducing agents like lithium aluminum hydride.

Applications in Drug Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of SGLT2 (sodium-glucose cotransporter 2) inhibitors, a class of drugs used to treat type 2 diabetes.

Intermediate in the Synthesis of Dapagliflozin and Empagliflozin

This compound's precursor, 5-Bromo-2-chlorobenzoic acid, is a crucial starting material for the synthesis of the antidiabetic drugs Dapagliflozin and Empagliflozin.[6] The synthesis of these complex molecules involves multiple steps where the 5-bromo-2-chlorobenzoyl moiety is incorporated and subsequently modified. The presence of the two halogen atoms provides handles for the construction of the core structures of these drugs.

Caption: Role of this compound in drug synthesis.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile building block with significant applications in the pharmaceutical industry. Its differentiated reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization, making it a valuable intermediate in the synthesis of complex drug molecules, most notably the SGLT2 inhibitors dapagliflozin and empagliflozin. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for medicinal chemists and drug development professionals aiming to utilize this compound in their research and development endeavors.

References

- Appchem. Ethyl this compound | 150079-92-8. [Link]

- PubChem. 5-Bromo-N-butyl-2-chlorobenzamide. [Link]

- Google Patents.

- PubChem. N-[5-bromo-2-(1-hydroxypropyl)phenyl]-3-chlorobenzamide. [Link]

- Glindia. 5-Bromo-2-Chlorobenzoic Acid. [Link]

- PubChem. 5-Bromo-2-chlorobenzoic acid. [Link]

- LookChem. Cas 426265-73-8,4-Bromo-2-chlorobenzamide. [Link]

- Capot Chemical. MSDS of 5-Bromo-2-chlorobenzoic acid. [Link]

- Scribd. CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF. [Link]

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- ResearchGate. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. [Link]

- Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS CAS-No. [Link]

- SIELC Technologies. 5-Bromo-2-chlorobenzoic acid. [Link]

- PubChem. 2-Chlorobenzamide. [Link]

- PubChem. 5-bromo-N-carbamoyl-2-chlorobenzamide. [Link]

- Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

- Pharmaffiliates. CAS No : 21900-52-7 | Product Name : 5-Bromo-2-chlorobenzoyl Chloride. [Link]

- Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5-Bromo-N-butyl-2-chlorobenzamide | C11H13BrClNO | CID 46739575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 5-Bromo-2-chlorobenzamide: Elucidating Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth exploration of the spectroscopic characterization of 5-Bromo-2-chlorobenzamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. For researchers and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structure verification, purity assessment, and quality control. This document synthesizes fundamental principles with practical insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this substituted benzamide.

While a complete, publicly available experimental dataset for this compound is not readily found in consolidated databases, this guide will leverage data from closely related analogs and foundational spectroscopic principles to present a robust and predictive analysis. The methodologies and interpretations herein are designed to be a self-validating system for researchers working with this and similar molecules.

The Molecular Blueprint: An Introduction to this compound

This compound belongs to the class of substituted benzamides, which are prevalent scaffolds in medicinal chemistry. The strategic placement of the bromo and chloro substituents on the aromatic ring, along with the amide functionality, imparts specific electronic and steric properties that are crucial for its reactivity and biological activity. Accurate confirmation of this substitution pattern is a primary goal of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard and reliable method for obtaining NMR spectra for a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's resonances.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, for acquiring both ¹H and ¹³C NMR spectra.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Carbon-13 spectra require a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon.

The following diagram illustrates the general workflow for NMR analysis:

Caption: Workflow for FT-IR Spectroscopic Analysis.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 | N-H Stretch | Primary Amide (-NH₂) |

| ~1660 | C=O Stretch (Amide I band) | Amide Carbonyl |

| ~1600 | N-H Bend (Amide II band) | Primary Amide (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1100-1000 | C-Cl Stretch | Aryl Chloride |

| ~700-500 | C-Br Stretch | Aryl Bromide |

-

Trustworthiness of Assignments: The N-H stretching of a primary amide typically appears as two bands in the 3400-3100 cm⁻¹ region. The amide I band (C=O stretch) is a strong, characteristic absorption. The presence of these, along with aromatic C=C stretches and the C-halogen stretches, provides a reliable fingerprint for the molecule. [2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the deduction of the molecular formula. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Electron Ionization (EI-MS)

Electron ionization is a common technique for the analysis of small, volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments and neutral radicals.

-

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

A simplified workflow for MS analysis is shown below:

Caption: Workflow for Mass Spectrometry Analysis.

Predicted Mass Spectrum

| m/z Value | Interpretation |

| ~233, 235, 237 | Molecular Ion (M⁺•) |

| ~187, 189, 191 | [M - NO]⁺• or [M - NH₂]⁺ |

| ~154, 156 | [M - Br]⁺ |

| ~126 | [M - Br - CO]⁺ |

-

Authoritative Grounding in Isotopic Patterns: A key feature of the mass spectrum of this compound will be the isotopic pattern of the molecular ion. [3]Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine also has two common isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. This will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) and any fragments containing both halogens. The most abundant peak in the molecular ion cluster will correspond to the ion containing ³⁵Cl and ⁷⁹Br.

-

Plausible Fragmentation Pathways: Common fragmentation pathways for benzamides include the loss of the amide functionality and cleavage of the aryl-halogen bonds. The relative abundances of the fragment ions can provide further confirmation of the structure. [4][5]

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous characterization of this compound. While this guide presents a predictive analysis based on established principles, it provides a solid framework for researchers to interpret their own experimental data. The detailed protocols and expected spectral features outlined herein serve as a reliable reference for ensuring the structural integrity and purity of this important chemical intermediate, thereby upholding the standards of scientific integrity in research and development.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid.

- NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- MDPI. (2021). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.

- MDPI. (2022). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging.

- MDPI. (2020). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.

- ResearchGate. (n.d.). FT-IR spectrum of compound II (N-(5-Bromo-2-hydroxybenzylidene) para-toluidine).

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

Sources

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-chlorobenzamide

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Bromo-2-chlorobenzamide, with a specific focus on its solubility in various solvents and its chemical stability under different stress conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers not only theoretical insights but also detailed, actionable experimental protocols for the determination of these key parameters. The information contained herein is essential for guiding formulation development, analytical method development, and establishing appropriate storage and handling conditions for this compound and structurally related compounds.

Introduction: The Significance of this compound in Modern Research

This compound is a halogenated aromatic amide of growing interest in medicinal chemistry and materials science. Its utility as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules underscores the importance of a thorough understanding of its fundamental properties. The solubility and stability of an active pharmaceutical ingredient (API) or a key intermediate are paramount as they directly influence its bioavailability, processability, and shelf-life. A comprehensive grasp of these characteristics is therefore not merely academic but a prerequisite for successful and efficient development.

This guide moves beyond a simple recitation of facts and figures. As a Senior Application Scientist, the aim is to provide a narrative that explains the "why" behind the "how." The experimental protocols are presented not as rigid recipes but as adaptable frameworks, grounded in established scientific principles. The self-validating nature of these protocols is emphasized to ensure the generation of reliable and reproducible data.

Physicochemical Properties of this compound: A Foundational Overview

A molecule's inherent physicochemical properties are the determinants of its behavior in various environments. For this compound, the interplay of its functional groups—the aromatic ring, the amide, and the two halogen substituents—dictates its solubility and stability profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 5-Bromo-2-chlorobenzoic acid (Reference) | Benzamide (Reference) |

| Chemical Structure | |||

| Molecular Formula | C₇H₅BrClNO | C₇H₄BrClO₂ | C₇H₇NO |

| Molecular Weight | 234.48 g/mol | 235.46 g/mol [1] | 121.14 g/mol [2] |

| Appearance | White to off-white solid (inferred) | White to off-white crystalline solid[3] | White crystalline solid[2] |

| Melting Point (°C) | Not available | 154-156[4][5] | 127-130 |

| pKa | ~17 (amide proton, predicted) | ~2.5 (carboxylic acid, predicted) | ~17 (amide proton) |

| LogP | ~2.5 (predicted) | ~2.9 (predicted) | 0.64 |

Note: Some properties for this compound are predicted or inferred based on its structure and data from related compounds due to the limited availability of specific experimental data.

Solubility Profile of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] The presence of the polar amide group in this compound allows for hydrogen bonding, suggesting some solubility in polar solvents. However, the nonpolar, halogenated benzene ring contributes to its lipophilicity, indicating solubility in organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Sparingly Soluble to Insoluble | The large, nonpolar aromatic ring and halogens likely dominate over the polar amide group. |

| Methanol | High | Soluble | The polar hydroxyl group can hydrogen bond with the amide. |

| Ethanol | High | Soluble | Similar to methanol, it is a good solvent for polar and moderately nonpolar compounds. |

| Acetone | Medium | Soluble | The polar carbonyl group can interact with the amide. |

| Acetonitrile | Medium | Soluble | A polar aprotic solvent capable of dissolving a range of compounds. |

| Dichloromethane | Low | Soluble | A common organic solvent for compounds with moderate polarity. |

| Hexane | Low | Insoluble | The high polarity of the amide group is incompatible with the nonpolar nature of hexane. |

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: A schematic workflow of the shake-flask method for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker or water bath (e.g., 25 °C and 37 °C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by careful decantation, or by filtration through a chemically inert filter (e.g., PTFE) that does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is then calculated and typically expressed in units of mg/mL or µg/mL.

Stability of this compound: A Critical Assessment

Understanding the chemical stability of a molecule is essential for ensuring its quality, safety, and efficacy throughout its lifecycle. Forced degradation (stress testing) studies are conducted to identify the likely degradation products and establish the degradation pathways of a drug substance.[4][6][7] These studies also help in developing and validating stability-indicating analytical methods.[8]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The amide functional group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the amide bond to form 5-bromo-2-chlorobenzoic acid and ammonia. The rate of hydrolysis is pH and temperature-dependent.

-

Oxidation: While the benzene ring is relatively stable to oxidation, the molecule could potentially undergo oxidative degradation under strong oxidizing conditions, though this is generally less common for this class of compounds.

-

Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to light, particularly UV radiation. This could lead to the formation of de-halogenated species.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products would depend on the temperature and the presence of other substances.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be designed to achieve a target degradation of 5-20%.[9] This level of degradation is sufficient to produce and identify the major degradation products without completely consuming the parent compound.

Diagram 2: Workflow for a Forced Degradation Study

Caption: A comprehensive workflow for conducting forced degradation studies.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.

-

Basic Hydrolysis: Treat the stock solution with an equal volume of a base solution (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

-

Analysis by Stability-Indicating HPLC Method:

-

A stability-indicating method is one that can separate the parent compound from its degradation products and any process-related impurities.

-

Typical HPLC Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance.

-

Column Temperature: Controlled, e.g., 30 °C.

-

-

-

Data Evaluation:

-

Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Perform peak purity analysis to ensure that the parent peak is not co-eluting with any degradation products.

-

Calculate the mass balance to account for all the material after degradation.

-

For the identification of unknown degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed.

-

Practical Implications for Drug Development

The solubility and stability data generated for this compound have direct and significant implications for its use in drug development:

-

Formulation Development: Solubility data guides the selection of appropriate solvent systems for preclinical and clinical formulations. For poorly soluble compounds, this information is critical for exploring enabling technologies such as salt formation, co-solvents, or amorphous solid dispersions.

-

Analytical Method Development: Forced degradation studies are a prerequisite for developing a robust, stability-indicating analytical method. This method is then used for routine quality control, release testing, and stability monitoring of the drug substance and product.

-

Process Chemistry: Understanding the stability of the molecule under various conditions helps in designing robust synthetic and purification processes, minimizing the formation of impurities.

-

Regulatory Submissions: Comprehensive solubility and stability data are a mandatory component of regulatory submissions to agencies such as the FDA and EMA.

-

Storage and Handling: Stability data informs the recommended storage conditions (temperature, humidity, and light protection) and the re-test period or shelf-life of the compound.

Conclusion

While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its characterization based on established scientific principles and data from structurally related compounds. The detailed experimental protocols for determining solubility and performing forced degradation studies offer a clear path for researchers to generate the necessary data to advance their research and development activities. A thorough understanding and experimental determination of the solubility and stability of this compound are indispensable for unlocking its full potential in the synthesis of novel therapeutics and advanced materials.

References

- Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.

- Solubility of Things. (n.d.). Benzamide.

- Ouyang, J., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3274.

- Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084.

- LookChem. (n.d.). Cas 426265-73-8, 4-Bromo-2-chlorobenzamide.

- MedCrave. (2016). Forced Degradation Studies.

- Pimviriyakul, P., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Applied microbiology and biotechnology, 103(23-24), 9203–9221.

- Surya Life Sciences. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.

- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

- Adhikari, S. R., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epiletic Drugs and Beyond. International Journal of Pharmaceutical Sciences and Research, 13(8), 2969-2979.

- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38283-38289.

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

- Klick, S., et al. (2005). Toward a general procedure for the forced degradation of pharmaceutical drug products and drug substances. Pharmaceutical Technology, 29(2), 48-66.

- PubChem. (n.d.). 5-bromo-N-carbamoyl-2-chlorobenzamide.

- PubChem. (n.d.). 5-Bromo-N-butyl-2-chlorobenzamide.

- Eawag. (n.d.). Chlorobenzene Degradation Pathway.

- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040.

- PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid.

- Journal of Applied Pharmaceutical Science. (2016). Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method.

- TSI Journals. (n.d.). Development of a Validated Stability Indicating RP-HPLC Method for.

- YMER. (2023). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS.

- Chemsrc. (n.d.). (5-Bromo-2-chlorophenyl)methanol.

- PubChem. (n.d.). 5-Bromo-2-chlorobenzonitrile.

Sources

- 1. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. 5-ブロモ-2-クロロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

Synthesis of 5-Bromo-2-chlorobenzamide from 2-chlorobenzoic acid

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chlorobenzamide from 2-chlorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research, starting from 2-chlorobenzoic acid. The narrative emphasizes the underlying chemical principles, ensuring that the protocols are not merely prescriptive but also instructive.

Strategic Overview: A Two-Step Synthetic Pathway

The conversion of 2-chlorobenzoic acid to this compound is efficiently achieved through a two-step synthetic sequence. The first step involves the electrophilic aromatic substitution of 2-chlorobenzoic acid to introduce a bromine atom at the 5-position, yielding 5-bromo-2-chlorobenzoic acid. The second step is the conversion of the carboxylic acid functionality of the intermediate into a primary amide to afford the final product.

Caption: Overall two-step synthesis pathway.

Part 1: Electrophilic Bromination of 2-Chlorobenzoic Acid

The initial step in the synthesis is the regioselective bromination of 2-chlorobenzoic acid. The directing effects of the substituents on the aromatic ring are crucial in determining the position of the incoming electrophile. The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The bromine atom is directed to the position para to the chlorine and meta to the carboxylic acid group.

Mechanism and Rationale for Regioselectivity

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically used to polarize the bromine molecule, generating a potent electrophile (Br⁺). The electron-rich aromatic ring of 2-chlorobenzoic acid then attacks the electrophilic bromine. The directing effects of the existing substituents favor the formation of the 5-bromo isomer as the major product.

Detailed Experimental Protocol: Bromination

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-chlorobenzoic acid | 156.57 | 15.6 g | 0.1 mol |

| Iron filings | 55.85 | 0.5 g | - |

| Bromine | 159.81 | 17.6 g | 0.11 mol |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-chlorobenzoic acid (15.6 g, 0.1 mol) and iron filings (0.5 g).

-

Heat the mixture to 40-50°C in a water bath.

-

Slowly add bromine (17.6 g, 0.11 mol) from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 60°C.

-

After the addition is complete, continue stirring at 50-60°C for 2 hours until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of cold water and stir for 15 minutes.

-

Filter the solid precipitate, wash with cold water until the filtrate is neutral, and then dry to obtain crude 5-bromo-2-chlorobenzoic acid.

-

Recrystallize the crude product from ethanol to yield pure 5-bromo-2-chlorobenzoic acid.

Expected Yield: Approximately 85-90%.

Characterization of 5-bromo-2-chlorobenzoic acid:

-

Appearance: White to off-white solid

-

Melting Point: 155-157°C

Part 2: Amidation of 5-Bromo-2-chlorobenzoic Acid

The second and final step is the conversion of the carboxylic acid group of 5-bromo-2-chlorobenzoic acid into a primary amide. A common and effective method is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an ammonia source.

Mechanism and Rationale for Amidation

The carboxylic acid is first activated by conversion to an acyl chloride. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed. The highly electrophilic acyl chloride then readily reacts with a nucleophile, in this case, ammonia, to form the stable amide bond.

Detailed Experimental Protocol: Amidation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-bromo-2-chlorobenzoic acid | 235.46 | 23.5 g | 0.1 mol |

| Thionyl chloride | 118.97 | 14.3 g | 0.12 mol |

| Toluene | 92.14 | 100 mL | - |

| Aqueous ammonia (28%) | 17.03 (as NH₃) | 50 mL | - |

Procedure:

-

In a 250 mL flask equipped with a reflux condenser and a gas trap, suspend 5-bromo-2-chlorobenzoic acid (23.5 g, 0.1 mol) in toluene (100 mL).

-

Add thionyl chloride (14.3 g, 0.12 mol) dropwise at room temperature.

-

Heat the mixture to reflux (approximately 80-90°C) and maintain for 3 hours. The reaction completion can be monitored by the cessation of gas evolution.

-

Cool the reaction mixture to room temperature and slowly add it to 50 mL of ice-cold 28% aqueous ammonia with vigorous stirring.

-

Stir the resulting mixture for 30 minutes.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to obtain crude this compound.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: Approximately 90-95%.

Characterization of this compound:

-

Appearance: White crystalline solid

-

Melting Point: 168-170°C

Overall Experimental Workflow

The entire process, from starting material to the final purified product, involves a series of sequential operations that must be performed with care to ensure both safety and high yield.

The Versatile Benzamide Scaffold: A Technical Guide to its Diverse Biological Activities

Introduction: The Enduring Significance of the Benzamide Core in Medicinal Chemistry

The benzamide moiety, a deceptively simple chemical scaffold consisting of a benzene ring attached to an amide group, represents one of the most prolific and versatile building blocks in modern drug discovery. Its prevalence is underscored by the fact that approximately 25% of the top-selling pharmaceuticals incorporate this structural motif.[1] The unique physicochemical properties of the benzamide group—its ability to participate in hydrogen bonding, its conformational rigidity, and its capacity for diverse chemical modifications—render it an ideal anchor for designing molecules that can interact with a wide array of biological targets with high specificity and affinity. This guide provides an in-depth exploration of the multifaceted biological activities of benzamide derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

Anticancer Activity: Targeting the Machinery of Malignancy

Benzamide derivatives have emerged as a cornerstone in the development of novel anticancer agents, exhibiting a remarkable ability to interfere with various cellular processes essential for tumor growth and survival.[2] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in epigenetic regulation and DNA repair, as well as the disruption of the cytoskeleton.

Mechanisms of Action

-

Histone Deacetylase (HDAC) Inhibition: A significant class of benzamide-based anticancer agents function as HDAC inhibitors.[3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By chelating the zinc ion in the active site of HDACs, benzamide derivatives can block their activity, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[3] The design of these inhibitors often involves modifying the structure of existing compounds like Entinostat (MS-275) to enhance anti-proliferative activities.[3]

-

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a key enzyme in the base excision repair pathway, which is critical for the repair of single-strand DNA breaks.[4] In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of DNA damage and synthetic lethality. Benzamide derivatives have been designed to bind to the catalytic pocket of PARP-1, preventing its function and leading to cell cycle arrest at the G2/M phase and apoptosis.[4]

-

Tubulin Polymerization Inhibition: The microtubule network is a dynamic structure essential for cell division, and its disruption is a validated anticancer strategy. Certain N-benzylbenzamide derivatives have been shown to bind to the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. These compounds also exhibit potent anti-vascular activity, further contributing to their antitumor effects.

-

Induction of Oxidative Stress: Some benzamide derivatives exert their anticancer effects by inducing the accumulation of reactive oxygen species (ROS) within cancer cells.[5] This leads to mitochondrial membrane potential collapse and caspase-dependent apoptosis. Western blot analysis has confirmed the modulation of key apoptotic proteins, such as the upregulation of Bax and Cleaved Caspase-3, and the downregulation of Bcl-2, in response to treatment with these compounds.[5]

Quantitative Data: Anticancer Potency of Selected Benzamide Derivatives

| Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action | Reference |

| 20b | Various | 12 - 27 | Tubulin Polymerization Inhibitor | [6] |

| 13f | HCT116 | 300 | PARP-1 Inhibitor | [4] |

| 4f | A549, HeLa, MCF-7 | 7,500 - 9,300 | Not Specified | [7] |

| BJ-13 | Gastric Cancer Cells | Potent (exact value not specified) | ROS-mediated Mitochondrial Dysfunction | [5] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of benzamide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Signaling Pathway Visualization

Caption: Mechanisms of anticancer activity of benzamide derivatives.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzamide derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1][8]

Spectrum of Activity

Benzamide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized compounds have displayed remarkable activity against Bacillus subtilis and Escherichia coli.[8] The antimicrobial potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.[1]

Quantitative Data: Antimicrobial Efficacy of Selected Benzamide Derivatives

| Compound | Microorganism | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 5a | Bacillus subtilis | Positive | 6.25 | 25 | [1][8] |

| 5a | Escherichia coli | Negative | 3.12 | 31 | [1][8] |

| 6b | Bacillus subtilis | Positive | 6.25 | 24 | [1][8] |

| 6c | Bacillus subtilis | Positive | 6.25 | 24 | [1][8] |

| 9 | M. smegmatis | N/A | Not Specified | Zone ratio of 0.62 | [9] |

| 9 | S. aureus | Positive | Not Specified | Zone ratio of 0.44 | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This protocol describes a standard method for assessing the antimicrobial activity of benzamide derivatives.

Principle: The disc diffusion method involves placing paper discs impregnated with the test compound onto an agar plate that has been inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the disc.

Step-by-Step Methodology:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculate Agar Plate: Uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Apply Discs: Prepare sterile paper discs impregnated with a known concentration of the benzamide derivative. Aseptically place the discs onto the inoculated agar surface. Include a positive control (a standard antibiotic) and a negative control (a disc with the solvent used to dissolve the compound).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

Measure Zone of Inhibition: Measure the diameter of the zone of complete inhibition (in mm) around each disc.

-

Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Workflow Visualization

Caption: Workflow for antimicrobial susceptibility testing.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a significant need for new antiepileptic drugs with improved efficacy and safety profiles.[10] Benzamide derivatives have emerged as a promising class of compounds for the treatment of epilepsy.[10]

Mechanisms of Action

The anticonvulsant effects of benzamide derivatives are often multifactorial, targeting key components of neuronal excitability.[10]

-

Modulation of Voltage-Gated Ion Channels: A primary mechanism is the blockade of voltage-gated sodium channels, which stabilizes the inactive state of the channel and limits the repetitive firing of neurons characteristic of seizures.[10] Some derivatives may also inhibit voltage-gated calcium channels, particularly T-type channels, which is a key mechanism for treating absence seizures.[10]

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[10] Enhancing its action can suppress seizure activity. Some benzamide derivatives may modulate the GABAergic system, similar to benzodiazepines and barbiturates.[10]

Quantitative Data: Anticonvulsant Activity of Selected Benzamide Derivatives

| Compound | Animal Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

| 1-Cpc-BZA (9) | MES | 85.36 | 2.49 | [11] |

| 1-Cpc-BZA (9) | scPTZ | 1.37 | 1.37 | [11] |

| Cpc-BZA (11) | Pilocarpine | 154.75 | Not Specified | [11] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol describes a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Principle: An electrical stimulus is delivered to the animal (typically a mouse or rat) via corneal or auricular electrodes, inducing a maximal seizure. Anticonvulsant compounds can prevent or reduce the severity of the seizure.

Step-by-Step Methodology:

-

Animal Preparation: Use adult male mice or rats. Administer the benzamide derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electrode Placement: At the time of peak effect of the drug, place corneal electrodes wetted with saline on the corneas of the animal.

-

Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

-

Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

Mechanism Visualization

Caption: Anticonvulsant mechanisms of benzamide derivatives.

Antipsychotic Activity: Targeting Dopaminergic and Serotonergic Pathways

Substituted benzamides are an important class of antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[12] Their clinical efficacy is attributed to their ability to modulate dopaminergic and serotonergic neurotransmission.

Mechanism of Action

The antipsychotic effects of benzamide derivatives are primarily mediated by their interaction with dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[13][14]

-

Dopamine D2/D3 Receptor Antagonism: At higher doses, compounds like amisulpride act as antagonists at postsynaptic D2 and D3 receptors in the mesolimbic pathway, which is thought to be hyperactive in schizophrenia.[12] This blockade reduces dopaminergic neurotransmission, alleviating the positive symptoms of psychosis.

-

Dopamine D2/D3 Autoreceptor Blockade: At lower doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, which leads to an increase in dopamine release.[12] This action is thought to contribute to its efficacy in treating the negative symptoms of schizophrenia and dysthymia.[15]

-

Serotonin Receptor Modulation: Many newer antipsychotic benzamides also exhibit affinity for serotonin receptors, such as 5-HT1A and 5-HT2A.[13] This multi-receptor profile is believed to contribute to a broader spectrum of efficacy and a lower incidence of extrapyramidal side effects.[14]

Quantitative Data: Receptor Binding Affinities of Antipsychotic Benzamide Derivatives

| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

| 4k | Potent (exact value not specified) | Potent (exact value not specified) | Potent (exact value not specified) | [13] |

| Mazapertine (6) | Notable Affinity | Notable Affinity | Notable Affinity | [14] |

Experimental Protocol: Phencyclidine (PCP)-Induced Hyperactivity Model

This in vivo model is used to assess the potential antipsychotic activity of novel compounds.

Principle: PCP is a non-competitive NMDA receptor antagonist that induces a hyperlocomotor state in rodents, which is considered a model of the positive symptoms of schizophrenia. Antipsychotic drugs can attenuate this PCP-induced hyperactivity.

Step-by-Step Methodology:

-

Animal Habituation: Place mice individually in activity monitoring chambers and allow them to habituate for at least 30 minutes.

-

Compound Administration: Administer the benzamide derivative or vehicle via an appropriate route (e.g., i.p. or p.o.).

-

PCP Administration: After a predetermined pretreatment time, administer PCP (e.g., 5 mg/kg, s.c.).

-

Activity Monitoring: Immediately after PCP administration, record the locomotor activity of the mice for a specified period (e.g., 60 minutes).

-

Data Analysis: Quantify the total distance traveled or the number of beam breaks and compare the activity of the compound-treated groups to the vehicle-treated group. A significant reduction in PCP-induced hyperactivity suggests potential antipsychotic efficacy.

Mechanism Visualization

Caption: Dose-dependent antipsychotic mechanism of benzamides.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents is of great interest. Benzamide derivatives have demonstrated promising anti-inflammatory properties.[16][17]

Mechanism of Action

The anti-inflammatory effects of benzamide derivatives can be mediated through various mechanisms, including the inhibition of enzymes involved in the inflammatory process.

-

Lipoxygenase Inhibition: Some N-substituted benzamide derivatives have been shown to interact with lipoxygenase-3, an enzyme involved in the synthesis of pro-inflammatory leukotrienes.[16]

-

Proteinase Inhibition: Certain salicylanilide derivatives have demonstrated the ability to inhibit trypsin activity, suggesting a role in modulating proteinases involved in inflammation.[18]

-

Cytokine Modulation: Some benzamide compounds have been found to reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[17]

Quantitative Data: Anti-inflammatory Activity of Selected Benzamide Derivatives

| Compound | Assay | IC50 (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase Inhibitory Activity | 0.04 - 0.07 | [18] |

| Acetylsalicylic acid (standard) | Proteinase Inhibitory Activity | 0.4051 | [18] |

Experimental Protocol: In Vitro Anti-inflammatory Activity (Proteinase Inhibitory Action)

This protocol provides a method for assessing the anti-inflammatory potential of benzamide derivatives by measuring their ability to inhibit trypsin activity.

Principle: Proteinases have been implicated in inflammatory reactions. This assay measures the ability of a compound to inhibit the activity of the proteinase trypsin.

Step-by-Step Methodology:

-

Prepare Reaction Mixture: In a tube, mix 2 mL of 20 mM Tris-HCl buffer (pH 7.4), 1 mL of trypsin solution (0.06 mg/mL), and 1 mL of the benzamide derivative solution at various concentrations.

-

Incubation: Incubate the mixture at 37°C for 5 minutes.

-

Add Substrate: Add 1 mL of 0.8% (w/v) casein as the substrate and incubate for an additional 20 minutes.

-

Stop Reaction: Stop the reaction by adding 2 mL of 70% perchloric acid.

-

Centrifugation: Centrifuge the mixture and collect the supernatant.

-

Measure Absorbance: Measure the absorbance of the supernatant at 210 nm against a buffer blank.

-

Data Analysis: Calculate the percentage of inhibition of proteinase activity and determine the IC50 value.

Workflow Visualization

Caption: Workflow for in vitro anti-inflammatory assay.

Conclusion: The Future of Benzamide Derivatives in Drug Discovery

The benzamide scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. Its chemical tractability and the diverse array of biological activities exhibited by its derivatives ensure its continued importance in medicinal chemistry. Future research will undoubtedly focus on the rational design of novel benzamide-based compounds with enhanced potency, selectivity, and pharmacokinetic properties. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further accelerate the discovery and optimization of this versatile class of molecules, promising new treatments for a wide range of human diseases.

References

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. [Link]

- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.).

- Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. (n.d.). PubMed. [Link]

- Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. (n.d.). PubMed. [Link]

- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.). [Link not available]

- Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PubMed. [Link]

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed. [Link]

- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed. [Link]

- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. [Link]

- Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086. (n.d.). PubMed. [Link]

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.).

- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025).

- Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. (n.d.). IJPPR. [Link]

- Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022).

- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. [Link]

- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. [Link]

- Consensus on the use of substituted benzamides in psychiatric p

- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.).

- The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (n.d.). PubMed. [Link]

- Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed. [Link]

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). MDPI. [Link]

- Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. (n.d.). PubMed. [Link]

- New Derivatives of Benzylamide With Anticonvulsant Activity. (n.d.). PubMed. [Link]

- Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021).

- Biological activities of benzimidazole derivatives: A review. (n.d.).

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025).

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). (2024). PubMed. [Link]

- Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives. (2025).

- Benzamide-containing compounds under clinical trial. (n.d.).

- Mechanism of action of benzimidazole derivatives as Anticancer agent. (n.d.).

- Benzamide derivatives as anti-inflammatory compounds and uses thereof. (n.d.).

- Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Deriv

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). MDPI. [Link]

- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (n.d.). PubMed. [Link]

- Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. WO2021240187A1 - Benzamide derivatives as anti-inflammatory compounds and uses thereof - Google Patents [patents.google.com]

- 18. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Functionalization via C-H Activation for Researchers, Scientists, and Drug Development Professionals

Abstract

The direct conversion of ubiquitous carbon-hydrogen (C–H) bonds into valuable carbon-nitrogen (C–N) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient route to N-functionalized molecules.[1][2][3] This technical guide provides a comprehensive overview of N-functionalization through C–H activation, a transformative strategy with profound implications for pharmaceutical research and drug development. We will delve into the core mechanistic principles, explore the diverse catalytic systems, and provide practical, field-proven insights into the design and execution of these powerful reactions. This guide is intended for researchers and scientists seeking to leverage C–H amination for the streamlined synthesis of complex nitrogen-containing molecules, including novel heterocycles and late-stage functionalization of drug candidates.[4][5]

Introduction: The Strategic Advantage of C–H Amination

Nitrogen-containing compounds are fundamental building blocks in a vast array of pharmaceuticals, natural products, and functional materials.[1][6] Traditionally, the synthesis of these molecules has relied on classical methods that often involve pre-functionalized starting materials, such as aryl halides or organometallic reagents, leading to multi-step sequences with significant byproduct generation.[1] The advent of transition metal-catalyzed C–H activation has revolutionized this landscape by enabling the direct transformation of C–H bonds into C–N bonds, a process often referred to as C–H amination.[2][3]

This approach offers several key advantages:

-

Atom Economy: By eliminating the need for pre-installed functional groups, C–H amination significantly improves the atom economy of a synthetic route.[7]

-

Step Economy: It streamlines synthetic pathways by reducing the number of reaction steps, leading to faster and more efficient access to target molecules.[7][8]

-

Late-Stage Functionalization: C–H amination is particularly powerful for the late-stage modification of complex molecules, such as drug candidates, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[4][9]

This guide will navigate the complexities of C–H amination, providing the foundational knowledge and practical guidance necessary for its successful implementation in a research setting.

Mechanistic Underpinnings: A Tale of Three Pathways

The selective cleavage of a typically inert C–H bond and its subsequent functionalization with a nitrogen-containing group is a nuanced process. Transition metal-catalyzed C–H amination reactions are broadly categorized into three primary mechanistic manifolds.[1][2][3] Understanding these pathways is crucial for catalyst selection, reaction optimization, and predicting regioselectivity.

Pathway I: Concerted Metalation-Deprotonation (CMD) and C–H Activation

This pathway involves the direct interaction of the metal catalyst with the C–H bond of the substrate. A common mechanism is the Concerted Metalation-Deprotonation (CMD) , where the C–H bond cleavage and metal-carbon bond formation occur in a single, concerted step. This is often facilitated by a directing group on the substrate that coordinates to the metal center, bringing it in close proximity to the target C–H bond.[10][11]

Key Characteristics:

-

Directing Group Dependence: The regioselectivity is primarily controlled by the position of the directing group.[10]

-

Common Catalysts: Palladium, rhodium, and cobalt are frequently employed in this pathway.[7][10]

-

Oxidative Addition: The C–H activation step is often followed by oxidative addition of the aminating agent and subsequent reductive elimination to form the C–N bond and regenerate the catalyst.

Figure 1: Simplified workflow of the Concerted Metalation-Deprotonation (CMD) pathway.

Pathway II: Nitrene Transfer and C–H Insertion

This pathway involves the in situ generation of a highly reactive metal-nitrenoid species, which then undergoes a C–H insertion reaction with the substrate.[1] This mechanism is often referred to as an "outer-sphere" mechanism because the substrate does not necessarily need to coordinate directly to the metal center.[1]

Key Characteristics:

-

Nitrene Precursors: Organic azides, dioxazolones, and iminoiodinanes are common precursors for generating the nitrene species.[6][12][13]

-

Catalyst Diversity: A wide range of catalysts are effective, including those based on rhodium, ruthenium, iron, and silver.[6][14]

-

Selectivity: The regioselectivity is often governed by the inherent reactivity of the C–H bonds (e.g., tertiary > secondary > primary) and electronic effects.[6]

Figure 2: Conceptual overview of the Nitrene Transfer pathway.

Pathway III: Single Electron Transfer (SET)

In some cases, C–H amination can proceed through a single electron transfer (SET) mechanism. This pathway often involves high-valent metal species and can be initiated by an oxidant. The SET process generates a radical cation intermediate from the substrate, which is then trapped by a nitrogen-containing species.

Key Characteristics:

-